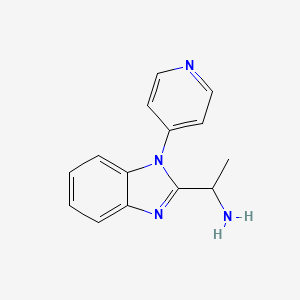

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine

Description

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine is a hybrid organic compound featuring a benzimidazole core substituted with a pyridinyl group at the 1-position and an ethanamine moiety at the 2-position. This structure combines a thioxanthonic scaffold (via the benzimidazole) and a pharmacophoric amine group, making it a candidate for modulating P-glycoprotein (P-gp) activity, a key mediator of multidrug resistance (MDR) in cancer cells .

Studies by Palmeira et al. demonstrated its potent P-gp inhibition, evidenced by rhodamine-123 accumulation assays in resistant K562Dox leukemia cells. At 10 µM, it exhibited a 2-fold greater sensitization of doxorubicin-resistant cells compared to verapamil, a first-generation P-gp inhibitor . Its dual activity—inhibiting both P-gp and cancer cell proliferation—positions it as a promising therapeutic agent for overcoming chemotherapy resistance .

Properties

Molecular Formula |

C14H14N4 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |

InChI |

InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3 |

InChI Key |

LAVQQACTFVCDCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with a suitable benzimidazole precursor. One common method involves the reaction of 2-aminopyridine with a benzimidazole derivative under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .

Scientific Research Applications

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Compound 45 (Target Compound)

- Structure : 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine linked to a 4-propoxy-thioxanthen-9-one.

- Activity :

Compound 16 and 17

2-(1-Propyl-1H-benzimidazol-2-yl)ethanamine

- Structure : Propyl group substitution on benzimidazole.

- Application : Primarily explored for synthetic accessibility (CAS 910380-43-7) but lacks reported biological data .

Piperazine and Adamantane Derivatives

LP, 2HP, DHP (Piperazine-ethanamine derivatives)

Rimantadine (1-(1-Adamantyl)ethanamine)

- Structure : Adamantane-substituted ethanamine.

- Activity : Antiviral agent targeting influenza A (H3N2, H7N9) via M2 protein inhibition.

- Differentiation : Mechanism unrelated to P-gp; resistance linked to V27A/S31N mutations .

Thioxanthone Hybrids with Enhanced P-gp Inhibition

Compound 48

Compound 38

- Structure : 4-propoxy-thioxanthen-9-one with an acetylpiperazinyl group.

- Activity : Moderate P-gp inhibition without dose dependency.

- Limitation : Less potent than Compound 45 .

Research Implications and Gaps

- Superiority of Target Compound : Its dual P-gp and antiproliferative activity offers a strategic advantage over single-mechanism analogs like verapamil .

- Structural Optimization : Modifications to the thioxanthone scaffold (e.g., nitrophenyl in Compound 48) enhance potency but require dose adjustments.

- Unmet Needs: Limited data on pharmacokinetics (e.g., bioavailability, toxicity) for most analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.